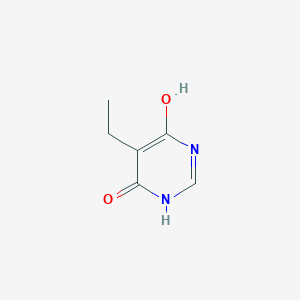

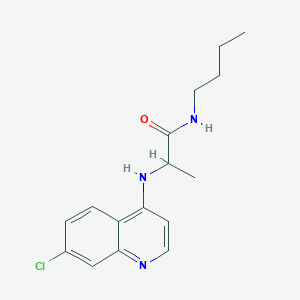

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone, commonly known as tetrahydrobiopterin (BH4), is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. BH4 is synthesized endogenously in the body, but its deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.

Mechanism of Action

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone binds to the active site of these enzymes and facilitates their catalytic activity. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone also stabilizes the enzyme-substrate complex and protects the enzyme from oxidative damage.

Biochemical and Physiological Effects

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine, which leads to its accumulation in the blood and brain, causing neurological damage. Hyperphenylalaninemia is a milder form of phenylketonuria, where the accumulation of phenylalanine is less severe. Cardiovascular diseases, including hypertension, atherosclerosis, and endothelial dysfunction, are also associated with 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency.

Advantages and Limitations for Lab Experiments

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is a critical cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, making it an essential molecule for research. However, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is a relatively unstable molecule and can be difficult to work with. Additionally, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is expensive and not readily available, limiting its use in lab experiments.

Future Directions

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone research has several future directions, including:

1. Understanding the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in cardiovascular diseases and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for these diseases.

2. Investigating the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in neurological disorders and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for these disorders.

3. Developing new methods for 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone synthesis and stabilization to make it more accessible for research.

4. Investigating the role of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone in cancer and developing 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies for cancer.

5. Developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone analogs with improved stability and efficacy for therapeutic use.

Conclusion

In conclusion, 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone research has several future directions, including understanding its role in cardiovascular diseases and neurological disorders, developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone-based therapies, and developing new 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone analogs with improved stability and efficacy.

Synthesis Methods

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is synthesized endogenously in the body through a complex pathway involving several enzymes and cofactors. The first step of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone synthesis is the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by GTP cyclohydrolase I (GCH1). H2NTP is then converted to 7,8-dihydroneopterin triphosphate (H2NTP), which is further converted to 6-pyruvoyl tetrahydropterin (PTP) by 6-pyruvoyl tetrahydropterin synthase (PTPS). PTP is then converted to 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone by sepiapterin reductase (SPR).

Scientific Research Applications

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is an essential cofactor for several enzymes involved in the synthesis of neurotransmitters, nitric oxide, and phenylalanine metabolism. The most well-known function of 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is its role as a cofactor for phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular diseases.

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is also a cofactor for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in cardiovascular health. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to endothelial dysfunction and cardiovascular diseases.

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone is also involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone deficiency can lead to neurotransmitter imbalances and neurological disorders.

properties

CAS RN |

109868-91-9 |

|---|---|

Molecular Formula |

C9H10N4O4 |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

1,3,8-trimethyl-5H-pteridine-2,4,6,7-tetrone |

InChI |

InChI=1S/C9H10N4O4/c1-11-6-4(10-5(14)8(11)16)7(15)13(3)9(17)12(6)2/h1-3H3,(H,10,14) |

InChI Key |

YWRFZIOFTLJXQH-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC(=O)C1=O |

synonyms |

2,4,6,7(1H,3H)-Pteridinetetrone, 5,8-dihydro-1,3,8-trimethyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)

![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)